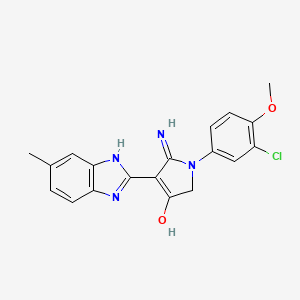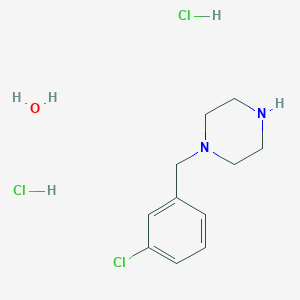![molecular formula C22H22FN3O2 B6089821 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6089821.png)
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine, also known as FBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FBM is a morpholine derivative that belongs to the class of benzyl-substituted heterocycles.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine is not fully understood, but it is believed to act through multiple pathways. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has also been found to modulate the activity of ion channels and receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been found to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a low toxicity profile. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been shown to have a broad range of biological activities, making it a useful tool for studying different pathways and diseases. However, 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine research. One area of interest is the development of 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine derivatives with improved potency and selectivity. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine could also be studied in combination with other therapeutic agents to enhance its efficacy. Further studies are needed to fully understand the mechanism of action of 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine and its potential applications in different diseases. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine could also be studied in animal models to evaluate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine can be achieved through a multi-step process that involves the reaction of 4-(2-pyrimidinyloxy)benzyl chloride with 4-fluorobenzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with morpholine to yield 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine. The purity and yield of the final product can be improved by using different solvents and purification techniques.
Aplicaciones Científicas De Investigación
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has shown promising results in scientific research as a potential therapeutic agent for various diseases. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been studied as a potential treatment for viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-[(4-pyrimidin-2-yloxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-19-6-2-17(3-7-19)14-21-16-26(12-13-27-21)15-18-4-8-20(9-5-18)28-22-24-10-1-11-25-22/h1-11,21H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCMFNZXMIBXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)OC3=NC=CC=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6089742.png)
![1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089749.png)


![1-(5-methoxy-2-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089786.png)
![2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B6089796.png)
![4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6089801.png)
![1-[1-(2-chloro-6-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6089804.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6089811.png)
![3-(4-chlorophenyl)-2-methyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6089812.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6089813.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6089819.png)
![5-(2-methoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6089828.png)
